Propyl (naphthalen-2-yl)acetate

Description

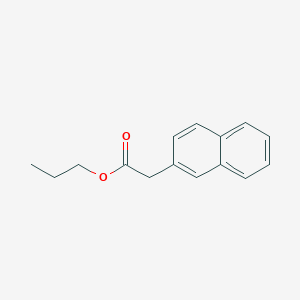

Propyl (naphthalen-2-yl)acetate (IUPAC name: propan-1-yl 2-(naphthalen-2-yl)acetate) is an aromatic ester derivative characterized by a naphthalene moiety substituted at the 2-position with an acetoxypropyl group. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol (calculated from structural analogs in and ). This compound is synthesized via alkylation or esterification reactions involving naphthalen-2-ol derivatives, as demonstrated in protocols using propargyl bromide or bromoethanone intermediates .

Pharmacologically, this compound and related derivatives exhibit anticonvulsant activity by modulating GABA-A receptors, with studies showing delayed onset of strychnine-induced seizures in animal models . Its structural versatility allows for modifications to the ester group or naphthalene substituents, enabling exploration of structure-activity relationships (SAR).

Properties

CAS No. |

2876-69-9 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

propyl 2-naphthalen-2-ylacetate |

InChI |

InChI=1S/C15H16O2/c1-2-9-17-15(16)11-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,2,9,11H2,1H3 |

InChI Key |

QXZFVUNAGXVEGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (naphthalen-2-yl)acetate can be synthesized through the esterification reaction between propanol and naphthalen-2-yl acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to speed up the reaction rate. The process is usually carried out under reflux conditions to ensure that the reaction mixture does not evaporate away .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct esterification of propanol with naphthalen-2-yl acetic acid. This reaction is conducted in the presence of a strong acid catalyst, often sulfuric acid, under controlled temperature and pressure conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Naphthalen-2-yl acetic acid.

Reduction: Propyl (naphthalen-2-yl) alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl (naphthalen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl (naphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to its potential anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations

Key structural analogs include compounds with varying ester chains or substituents (Table 1):

Key Observations :

- Ester Chain Length : Shorter alkyl chains (e.g., propyl vs. hexyl) reduce molecular weight and increase volatility. For example, vapor-phase concentration differences between propyl and hexyl acetate analogs differ by up to 3.6-fold .

- Substituent Effects : Brominated derivatives (e.g., naphthalen-2-yl 2-bromoacetate) serve as intermediates for bioactive compounds, while allyl esters (e.g., allyl 2-(naphthalen-2-yl)acetate) may enhance reactivity in further synthetic steps .

Functional Analogs: Pharmacological Activity

Propyl (naphthalen-2-yl)acetate derivatives are compared with diazaspirononane and bromoethanone analogs in anticonvulsant efficacy (Table 2):

Key Observations :

- Bioactivity: Diazaspirononane derivatives (e.g., compound 17) outperform this compound in delaying seizures, likely due to enhanced binding to benzodiazepine allosteric sites .

- Genetic Variability: Simpler esters like propyl acetate (non-naphthalene) show weak genetic determinants for biosynthesis (4% heritability), suggesting aromatic derivatives may require distinct metabolic pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.